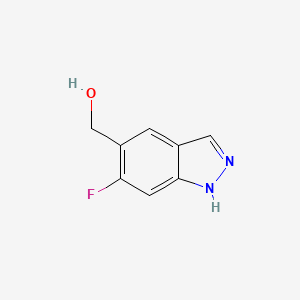
2-Chloro-4-cyclobutoxy-5-fluoropyrimidine
Overview
Description
2-Chloro-4-cyclobutoxy-5-fluoropyrimidine is a heterocyclic compound that has gained attention in the field of pharmaceutical and chemical research. It is used to prepare 2,4-disubstituted-5-fluoropyrimidine, which is a biologically active molecule seen in anticancer agents like 5-fluorouracil .
Synthesis Analysis
2-Chloro-4-alkoxy- and 2,4-dialkoxy-5-fluoropyrimidines were obtained by the reaction of 2,4-dichloro-5-fluoropyrimidine with one or two equivalents of sodium alkoxide . The replacement of chlorine in I by one or two aroxy groups was carried out in an excess of the corresponding phenols by heating with the calculated amount of anhydrous potassium carbonate .Molecular Structure Analysis
The molecular formula of this compound is C8H8ClFN2O and its molecular weight is 202.61 g/mol.Chemical Reactions Analysis
The reaction of 2,4-dichloro-5-fluoropyrimidine with one or two equivalents of sodium alkoxide leads to the formation of 2-Chloro-4-alkoxy- and 2,4-dialkoxy-5-fluoropyrimidines .Physical And Chemical Properties Analysis
The molecular weight of this compound is 202.61 g/mol.Scientific Research Applications
Pharmacogenetics and Metabolism
Research into fluoropyrimidines, such as 5-fluorouracil (5-FU) and its prodrugs (e.g., capecitabine, UFT, S-1), has been pivotal in understanding the treatment of solid tumors. The metabolic pathways of these compounds are crucial for their efficacy and associated toxicities. The enzyme dihydropyrimidine dehydrogenase (DPD) plays a significant role in the metabolism of fluoropyrimidines, affecting both the therapeutic outcomes and the risk of adverse effects. Genetic polymorphisms in the DPD gene can significantly influence patients' response to these drugs, making pharmacogenetic testing a promising tool for personalizing treatment (Del Re et al., 2017; Falvella et al., 2015).
Mechanism of Action
The mechanism of action of fluoropyrimidines involves the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis, and incorporation into DNA, leading to DNA dysfunction and cytotoxicity. TAS-102, a novel antitumor agent containing trifluridine (a thymidine-based nucleoside analog) and tipiracil hydrochloride, highlights the importance of DNA incorporation as its primary cytotoxic mechanism, distinguishing it from other fluoropyrimidines (Lenz et al., 2015).
Clinical Pharmacology
The development and clinical pharmacology of fluoropyrimidine prodrugs, such as capecitabine, UFT, and S-1, aim to improve the therapeutic efficacy and tolerability of 5-FU. These prodrugs undergo metabolic conversion to 5-FU in the body, with their design focusing on enhancing antitumor activity and reducing toxicity. The literature review on these prodrugs up to March 2002 provides a comprehensive understanding of their pharmacological principles and clinical applications (Malet-Martino & Martino, 2002).
Toxicity and Safety Profiles
Understanding the toxicity and safety profiles of fluoropyrimidines and their prodrugs is essential for optimizing treatment strategies and improving patient outcomes. Research has focused on identifying the toxic effects associated with these compounds and developing approaches to mitigate these risks. The safety of capecitabine, for example, has been thoroughly reviewed, highlighting its favorable toxicity profile compared to traditional chemotherapy agents (Mikhail et al., 2010).
Mechanism of Action
Target of Action
It is known that fluoropyrimidines, a class of compounds to which 2-chloro-4-cyclobutoxy-5-fluoropyrimidine belongs, are often used as chemotherapeutic agents . These compounds typically target rapidly dividing cells, such as cancer cells .
Mode of Action
Fluoropyrimidines generally work by inhibiting the synthesis of dna, thereby preventing cell division and growth .
Biochemical Pathways
Fluoropyrimidines are known to interfere with the synthesis of pyrimidine, a key component of dna . This interference can disrupt various cellular processes, leading to cell death .
Pharmacokinetics
The pharmacokinetics of fluoropyrimidines can vary widely depending on the specific compound and the route of administration .
Result of Action
Fluoropyrimidines generally lead to cell death by disrupting dna synthesis .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of fluoropyrimidines .
Safety and Hazards
Properties
IUPAC Name |
2-chloro-4-cyclobutyloxy-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O/c9-8-11-4-6(10)7(12-8)13-5-2-1-3-5/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUYEPKEAQVHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



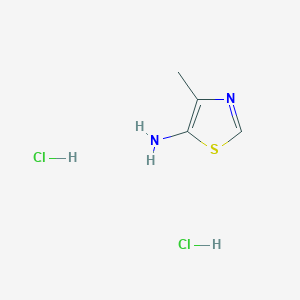
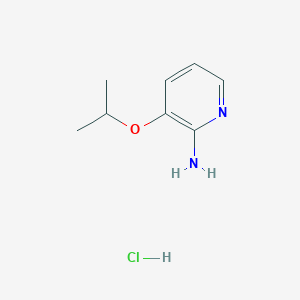
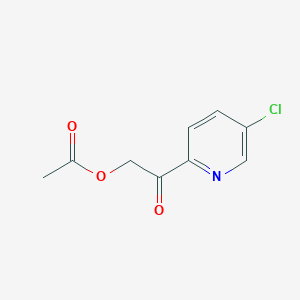

![2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1449110.png)
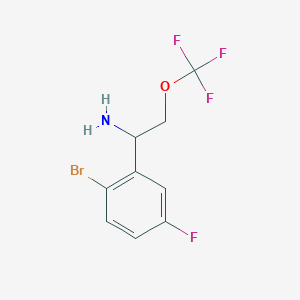
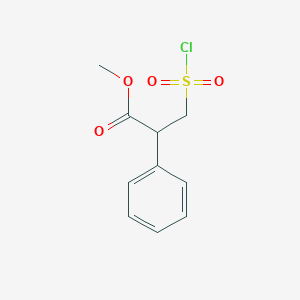
![7-Bromo-1-chloropyrrolo[1,2-a]pyrazine](/img/structure/B1449113.png)
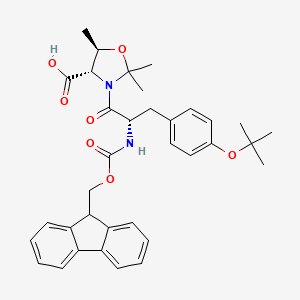
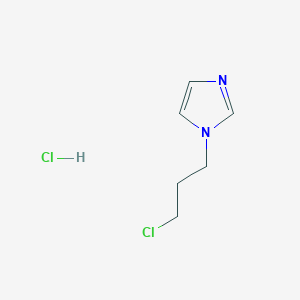
![tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate](/img/structure/B1449124.png)
![6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449125.png)
